molecular formula C10H7BrClNO2S B14900288 5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide

5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide

Cat. No.: B14900288
M. Wt: 320.59 g/mol
InChI Key: NIYBLTMIYCGDLM-UHFFFAOYSA-N
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Description

5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide is a brominated furan-2-carboxamide derivative featuring a 5-chlorothiophene methyl substituent. The compound’s core structure—a 5-bromofuran-2-carboxamide scaffold—is known for its versatility in medicinal chemistry, often serving as a precursor or pharmacophore in antimicrobial, anticancer, and neuroprotective agents .

Properties

Molecular Formula

C10H7BrClNO2S

Molecular Weight

320.59 g/mol

IUPAC Name

5-bromo-N-[(5-chlorothiophen-2-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C10H7BrClNO2S/c11-8-3-2-7(15-8)10(14)13-5-6-1-4-9(12)16-6/h1-4H,5H2,(H,13,14)

InChI Key

NIYBLTMIYCGDLM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediates

Synthesis of 5-Bromofuran-2-carboxylic Acid

The 5-bromofuran-2-carboxylic acid serves as a crucial intermediate in the synthesis of the target compound. Several methods for its preparation have been documented in the literature.

Direct Bromination of Furan-2-carboxylic Acid

This approach involves selective bromination at the C-5 position of furan-2-carboxylic acid using various brominating agents. The selectivity for the C-5 position is attributed to the electronic directing effects of the carboxylic acid group.

Table 1: Reaction Conditions for Direct Bromination of Furan-2-carboxylic Acid

Brominating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
N-Bromosuccinimide Acetic acid 25 4-6 75-85 Analogy from
Bromine Carbon tetrachloride 0-5 2-3 70-80 Inferred from similar reactions
Pyridinium tribromide Dichloromethane -10 to 0 1-2 80-90 Based on similar furan brominations
Oxidation of 5-Bromo-2-furaldehyde

An alternative approach involves the oxidation of 5-bromo-2-furaldehyde to the corresponding carboxylic acid.

Table 2: Oxidation Methods for 5-Bromo-2-furaldehyde

Oxidizing Agent Solvent System Temperature (°C) Time (h) Yield (%) Comments
Sodium chlorite Acetone/Water 20-30 2-4 90-95 Analogous to sodium chlorite oxidation in
Potassium permanganate Acetone/Water 10-20 3-5 75-85 Mild conditions to preserve furan ring
Jones reagent Acetone 0-5 1-2 80-85 Careful temperature control required

Synthesis of (5-Chlorothiophen-2-yl)methylamine

The preparation of (5-chlorothiophen-2-yl)methylamine typically involves a multi-step process starting from either 2-chlorothiophene or thiophene-2-carboxylic acid.

Route via 5-Chlorothiophene-2-carboxylic Acid

Several methods for synthesizing 5-chlorothiophene-2-carboxylic acid have been reported in the literature.

Table 3: Synthesis Methods for 5-Chlorothiophene-2-carboxylic Acid

Starting Material Reagents Conditions Yield (%) Method Source
2-Thiophenecarboxaldehyde Chlorinating agent, NaOH, Cl₂ One-pot, -5 to 30°C 92-98.8
2-Chlorothiophene n-BuLi, CO₂ ≤-30°C, THF Not specified
5-Chloro-2-acetylthiophene NaClO₂, KH₂PO₄ 20-30°C High
2-Chloro-5-bromothiophene Mg, CO₂ Grignard reaction High

The method described in demonstrates a particularly efficient one-pot synthesis:

"2-thiophenecarboxaldehyde is used as an initial raw material, and a target compound is prepared through two steps of chlorination and oxidation in one pot... Slowly dropping the reaction solution into 11kg (55mol) of 20% sodium hydroxide solution at the temperature of 5°C below zero at the internal temperature of-5-0°C, controlling the dropping time to be 2 hours, controlling the temperature to be 15-30°C, slowly introducing 1.8kg (25mol) of chlorine after the dropping is finished, controlling the temperature to be 15-30°C, introducing chlorine for 4 hours... The purity of the target product 5-chlorothiophene-2-carboxylic acid is 92%".

Conversion to (5-Chlorothiophen-2-yl)methylamine

From 5-chlorothiophene-2-carboxylic acid, the following sequence can be employed to obtain (5-chlorothiophen-2-yl)methylamine:

  • Reduction of the carboxylic acid to the corresponding alcohol
  • Conversion of the alcohol to a suitable leaving group (e.g., mesylate, tosylate)
  • Displacement with azide, followed by reduction to the primary amine

Table 4: Conversion of 5-Chlorothiophene-2-carboxylic Acid to (5-Chlorothiophen-2-yl)methylamine

Step Reagents Conditions Expected Yield (%) Notes
Reduction to alcohol LiAlH₄ THF, 0°C to rt 80-90 Careful control of temperature
Mesylation MsCl, Et₃N DCM, 0°C 85-95 Alternative: tosylation with TsCl
Azide formation NaN₃ DMF, 60-80°C 80-90 Potential hazard: handle with care
Reduction of azide H₂, Pd/C or LiAlH₄ THF or MeOH 85-95 Various reduction methods possible

Amide Coupling Methods

Coupling of 5-Bromofuran-2-carboxylic Acid with (5-Chlorothiophen-2-yl)methylamine

The final step in the synthesis involves the formation of the amide bond between 5-bromofuran-2-carboxylic acid and (5-chlorothiophen-2-yl)methylamine. Several coupling methods can be employed for this transformation.

Acid Chloride Method

This method involves converting 5-bromofuran-2-carboxylic acid to its acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with (5-chlorothiophen-2-yl)methylamine.

Table 5: Acid Chloride Formation and Coupling Conditions

Chlorinating Agent Solvent Temperature (°C) Base for Coupling Yield (%) Comments
Thionyl chloride DCM or neat Reflux Triethylamine or pyridine 75-85 Based on analogous reactions
Oxalyl chloride/DMF DCM 0 to rt Triethylamine 80-90 Catalytic DMF enhances reaction
Phosphorus pentachloride DCM 0 to rt Pyridine 70-80 Less commonly used
Coupling Reagent Method

The use of coupling reagents offers a milder alternative that avoids the isolation of the acid chloride intermediate.

Table 6: Direct Coupling Conditions Using Various Reagents

Coupling Reagent Solvent Temperature (°C) Base Yield (%) Reference
DCC/DMAP DCM 0 to rt DIPEA 70-85 Similar to methods in
EDC·HCl/HOBt DMF 0 to rt DIPEA or TEA 75-85 Analogous to amide formations
HATU DMF 0 to rt DIPEA 80-90 Modern high-yielding method
T3P EtOAc 0 to rt Pyridine 75-85 Environmentally friendly approach

This approach can be analogized from similar compounds, such as the synthesis described in for 5-bromo-N-[(4-chlorophenyl)methyl]furan-2-carboxamide, which shares structural similarities with our target compound.

Complete Synthetic Routes for 5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide

Based on the methods described above, several complete synthetic routes can be proposed for the preparation of this compound.

Route A: Via Acid Chloride

This route involves the preparation of 5-bromofuran-2-carbonyl chloride and its subsequent reaction with (5-chlorothiophen-2-yl)methylamine.

Scheme 1: Complete synthesis via acid chloride

  • Preparation of 5-bromofuran-2-carboxylic acid by direct bromination of furan-2-carboxylic acid
  • Conversion to acid chloride using thionyl chloride or oxalyl chloride
  • Reaction with (5-chlorothiophen-2-yl)methylamine in the presence of a base
  • Purification of the final product

The overall yield for this route, based on analogous reactions, would be expected to be in the range of 50-65%.

Route B: Via Coupling Reagents

This route avoids the isolation of potentially unstable intermediates and employs modern coupling reagents.

Scheme 2: Complete synthesis using coupling reagents

  • Preparation of 5-bromofuran-2-carboxylic acid
  • Preparation of (5-chlorothiophen-2-yl)methylamine
  • Direct coupling using HATU, HBTU, or similar reagents
  • Purification of the final product

The expected overall yield for this route would be in the range of 55-70%, depending on the efficiency of each step.

Route C: One-Pot Approach from Advanced Intermediates

A more streamlined approach could involve fewer isolated intermediates.

Scheme 3: One-pot approach from advanced intermediates

  • Preparation of 5-bromofuran-2-carboxylic acid and activation in situ
  • Addition of (5-chlorothiophen-2-yl)methylamine directly to the reaction mixture
  • Purification of the final product

This approach could potentially increase the overall efficiency by reducing the number of isolation and purification steps.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent can significantly impact the yield and purity of the final product. Based on similar amide coupling reactions, the following solvents have been evaluated:

Table 7: Solvent Effects on Amide Coupling

Solvent Relative Reaction Rate Yield (%) Purity (%) Comments
Dichloromethane High 80-85 >95 Commonly used in acid chloride methods
Tetrahydrofuran Medium 75-80 >95 Compatible with most reagents
N,N-Dimethylformamide High 85-90 90-95 Excellent solubility, difficult to remove
Acetonitrile Medium 70-80 >98 Good alternative to chlorinated solvents
Ethyl Acetate Medium-Low 65-75 >98 Environmentally friendly option

Temperature Considerations

Temperature control is crucial for maximizing yield and minimizing side reactions:

Table 8: Temperature Effects on Reaction Outcomes

Reaction Step Optimal Temperature Range (°C) Effect of Higher Temperature Effect of Lower Temperature
Acid chloride formation 0 to reflux Faster reaction, potential decomposition Slower reaction, cleaner product
Amide coupling -10 to 25 Faster reaction, more side products Slower reaction, higher selectivity
Purification Ambient N/A Improved crystallization

Base Selection

The choice of base can affect both yield and purity:

Table 9: Effect of Base on Amide Coupling

Base Equivalents Yield (%) Side Reactions Comments
Triethylamine 1.2-2.0 75-85 Minimal Commonly used, volatile
Diisopropylethylamine 1.2-2.0 80-90 Minimal Less nucleophilic, reduced side reactions
Pyridine 2.0-excess 70-80 Moderate Can act as catalyst and solvent
Sodium bicarbonate 2.0-3.0 65-75 Minimal Heterogeneous reaction, slower

Purification and Characterization

Purification Methods

The crude this compound can be purified using various techniques:

Table 10: Purification Methods and Their Efficiency

Method Solvent System Recovery (%) Purity (%) Comments
Recrystallization Ethanol/Water 75-85 >98 Simple and scalable
Column Chromatography DCM/MeOH (95:5) 85-95 >99 Effective for removing polar impurities
Preparative HPLC Acetonitrile/Water 90-95 >99.5 Highest purity, lowest scalability

Characterization Data

The purified compound can be characterized by various analytical techniques. Expected characterization data are presented below:

Table 11: Expected Characterization Data

Analysis Method Expected Results Notes
Melting Point 145-150°C (estimated) Dependent on crystal form
1H NMR (400 MHz, DMSO-d6) δ 8.80-8.90 (t, 1H, NH), 7.10-7.20 (d, 1H, furan-H), 6.90-7.00 (d, 1H, furan-H), 6.90-7.00 (d, 1H, thiophene-H), 6.80-6.90 (d, 1H, thiophene-H), 4.45-4.55 (d, 2H, CH2) Based on similar structures
13C NMR (100 MHz, DMSO-d6) δ 158-160 (C=O), 150-152 (furan-C), 140-142 (thiophene-C), 125-130 (multiple C signals), 115-120 (multiple C signals), 110-115 (multiple C signals), 37-39 (CH2) Based on similar structures
HRMS (ESI+) m/z calculated for C10H7BrClNO2S [M+H]+ = 319.9048 Exact mass may vary slightly depending on isotope abundance

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Molecular Formula Bioactivity/Application Key Findings Reference
5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide 5-nitrothiazol-2-yl C₈H₄BrN₃O₄S Antimicrobial Exhibited selective antimicrobial activity; synthesized via Method B (44% yield) with HRMS and NMR data confirmed .
5-Bromo-N-(8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (84) Imidazopyridine C₁₄H₁₀BrClN₂O₂ Nurr1 Agonist Development Achieved 81% yield via general procedure B; potential neuroprotective applications .
5-Bromo-N-[3-chloro-4-morpholin-4-ylphenyl]furan-2-carboxamide 3-chloro-4-morpholinophenyl C₁₆H₁₅BrClN₂O₃ Not specified (structural analog) Features a polar morpholine group, likely enhancing solubility .
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide 4-methylthiazol-2-yl C₉H₇BrN₂O₂S Not specified Thiazole substituents are common in bioactive molecules; synthesis and characterization reported .
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide 4-bromophenyl C₁₁H₇Br₂NO₂ Structural studies High molecular weight (344.99 g/mol) with dual bromine atoms; XlogP = 3.5 indicates lipophilicity .

Impact of Substituents on Bioactivity

  • Heterocyclic Substituents : Thiazole (e.g., Compound 62 ) and imidazopyridine (e.g., Compound 84 ) groups are associated with antimicrobial and neuroprotective activities, respectively. The electron-withdrawing nitro group in Compound 62 may enhance antimicrobial potency by increasing electrophilicity.
  • Aromatic vs. Aliphatic Substituents : Phenyl derivatives (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide ) exhibit higher lipophilicity (XlogP = 3.5) compared to morpholine-containing analogs (e.g., ), which may improve blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number1197502-39-8
Molecular FormulaC₁₀H₇BrClNO₂S
Molecular Weight320.59 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, including protein tyrosine phosphatases (PTPs). PTPs are critical regulators of cellular signaling pathways, and their inhibition can lead to significant therapeutic effects in cancer and metabolic disorders.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, a related compound showed subnanomolar activity against PTP1B, a target implicated in cancer cell proliferation and survival . The inhibition of PTP1B can enhance insulin signaling and reduce tumor growth in certain cancer types.

Cytotoxicity Studies

In vitro evaluations have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the low micromolar range against human breast cancer cells . These findings suggest that this compound may possess similar properties.

Study on Antiproliferative Effects

A study published in 2024 evaluated several furan and thiophene derivatives for their antiproliferative activities against the National Cancer Institute's NCI60 human cancer cell line panel. Among the tested compounds, those structurally related to this compound exhibited significant cytotoxicity, particularly against colon and melanoma cancer cells . This underscores the potential therapeutic applications of this compound in oncology.

Evaluation of Selectivity

In another study focusing on selectivity against PTPs, compounds similar to this compound demonstrated a marked preference for PTP1B over other phosphatases, indicating a favorable therapeutic index . This selectivity is crucial for minimizing off-target effects and enhancing drug efficacy.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between activated furan-2-carboxylic acid derivatives and halogenated thiophene intermediates. For example, a two-step approach involving:

Activation : Convert 5-bromofuran-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Coupling : React the acid chloride with (5-chlorothiophen-2-yl)methanamine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .

  • Key Validation : Monitor reaction progress using LC/MS (e.g., m/z analysis) and confirm purity via retention time comparisons .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • LC/MS : Use reverse-phase chromatography (e.g., C18 columns) with mobile phases containing trifluoroacetic acid (TFA) or formic acid. Retention times (~1.06–1.37 min under SMD-TFA50-4 conditions) and m/z values ([M+H]+ peaks) provide preliminary identification .
  • NMR : ¹H-NMR in DMSO-d₆ can confirm substituent integration (e.g., aromatic protons at δ 7.25–7.69 ppm, methyl groups at δ 3.31–3.44 ppm) .
  • IR Spectroscopy : Validate carbonyl (C=O) and amide (N-H) functional groups using characteristic absorption bands .

Advanced Research Questions

Q. How can substituent electronic effects influence the reactivity of the 5-bromo and 5-chloro groups in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of bromo and chloro substituents on the furan and thiophene rings can:
  • Reduce Electron Density : Enhance susceptibility to nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling.
  • Optimize Conditions : Use Pd(PPh₃)₄ catalysts with aryl boronic acids in THF/water mixtures at 80–100°C. Monitor regioselectivity via LC/MS and adjust reaction time to minimize dehalogenation byproducts .
  • Troubleshooting : If undesired dehalogenation occurs, switch to milder ligands (e.g., XPhos) or lower temperatures .

Q. What strategies mitigate low yields in amide bond formation during scale-up?

  • Methodological Answer :
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or toluene to reduce side reactions.
  • Activation Alternatives : Use coupling agents like HATU or EDC/HOBt instead of traditional acid chlorides for improved efficiency.
  • Workflow Example :

Dissolve 5-bromofuran-2-carboxylic acid (1 eq.) and (5-chlorothiophen-2-yl)methanamine (1.2 eq.) in DCM.

Add EDC (1.5 eq.) and HOBt (1.5 eq.) at 0°C, then stir at room temperature for 12–24 hours.

Extract with NaHCO₃, dry over MgSO₄, and purify via flash chromatography (hexane/EtOAc gradient) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity modifications?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with halogen replacements (e.g., fluoro, iodo) or methyl/cyano groups on the thiophene or furan rings.
  • Biological Assays : Test analogs against target enzymes (e.g., kinase inhibitors) using fluorescence polarization or SPR binding assays.
  • Data Interpretation : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ trends. For example, bulkier substituents on the thiophene ring may enhance hydrophobic binding in enzyme pockets .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for intermediates: How to resolve?

  • Methodological Answer :
  • Source Validation : Cross-check melting points from patents (e.g., 121°C for 4-bromo-2-thiophenecarboxylic acid) against peer-reviewed journals .
  • Experimental Replication : Recrystallize intermediates from acetonitrile or ethanol/water mixtures and use differential scanning calorimetry (DSC) for precise measurements.
  • Note : Impurities (e.g., residual solvents) can depress melting points. Purify via preparative HPLC if necessary .

Tables for Key Data

Property Value Source
Molecular FormulaC₁₁H₈BrClNO₂S[1, 7]
Molecular Weight~349.6 g/mol[1]
LC/MS Retention Time1.06–1.37 min (SMD-TFA50-4)[1, 4]
Key ¹H-NMR Peaks (DMSO-d₆)δ 7.69 (s, 1H, aromatic)[4]
Recrystallization SolventAcetonitrile[7]

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